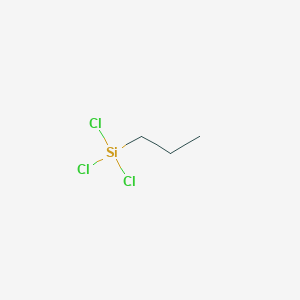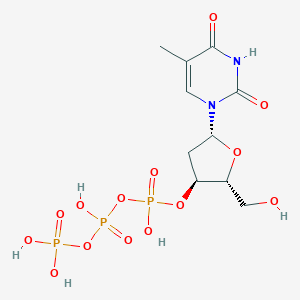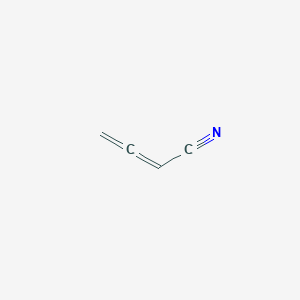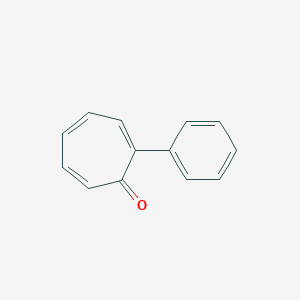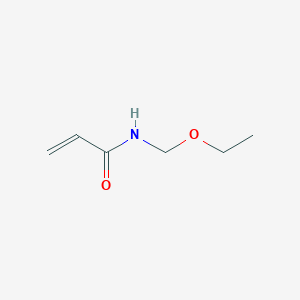
N-(Ethoxymethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Ethoxymethyl)acrylamide (EMA) is a chemical compound that is widely used in scientific research. It is a derivative of acrylamide, which is a widely used chemical in various industries. EMA has gained significant attention due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(Ethoxymethyl)acrylamide has a wide range of applications in scientific research. It is commonly used as a monomer in the synthesis of various polymers, such as poly(ethylene glycol)-based hydrogels. N-(Ethoxymethyl)acrylamide-based hydrogels have been used in tissue engineering, drug delivery, and biosensors. N-(Ethoxymethyl)acrylamide is also used as a cross-linking agent in the preparation of ion-exchange resins.
Wirkmechanismus
N-(Ethoxymethyl)acrylamide has a unique mechanism of action, which makes it useful in various applications. It is a hydrophilic monomer that can be easily incorporated into hydrophilic polymers. N-(Ethoxymethyl)acrylamide-based hydrogels have a high water content, which makes them suitable for various biological applications. N-(Ethoxymethyl)acrylamide can also be used as a cross-linking agent due to its ability to form covalent bonds with other molecules.
Biochemische Und Physiologische Effekte
N-(Ethoxymethyl)acrylamide has been shown to be biocompatible and non-toxic. It does not induce any significant inflammatory response in vivo. N-(Ethoxymethyl)acrylamide-based hydrogels have been used in tissue engineering and wound healing applications. N-(Ethoxymethyl)acrylamide has also been used as a drug delivery vehicle due to its ability to release drugs in a controlled manner.
Vorteile Und Einschränkungen Für Laborexperimente
N-(Ethoxymethyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. N-(Ethoxymethyl)acrylamide-based hydrogels can be easily prepared and can mimic the extracellular matrix of various tissues. However, N-(Ethoxymethyl)acrylamide-based hydrogels have some limitations, such as low mechanical strength and poor stability.
Zukünftige Richtungen
N-(Ethoxymethyl)acrylamide has several potential future directions. It can be used in the development of new drug delivery systems, biosensors, and tissue engineering applications. N-(Ethoxymethyl)acrylamide-based hydrogels can be modified to improve their mechanical properties and stability. N-(Ethoxymethyl)acrylamide can also be used in the preparation of new ion-exchange resins for water treatment applications.
Conclusion:
N-(Ethoxymethyl)acrylamide is a unique chemical compound that has several potential applications in scientific research. It is easy to synthesize and has a high yield. N-(Ethoxymethyl)acrylamide-based hydrogels have been used in tissue engineering, drug delivery, and biosensors. N-(Ethoxymethyl)acrylamide has a unique mechanism of action, which makes it useful in various applications. N-(Ethoxymethyl)acrylamide is biocompatible and non-toxic, and it does not induce any significant inflammatory response in vivo. N-(Ethoxymethyl)acrylamide has several potential future directions, and it can be used in the development of new drug delivery systems, biosensors, and tissue engineering applications.
Synthesemethoden
N-(Ethoxymethyl)acrylamide can be synthesized by reacting ethylene oxide with acrylamide in the presence of a catalyst. The reaction produces N-(Ethoxymethyl)acrylamide and a small amount of diethyl acrylamide as a byproduct. The reaction is carried out at a high temperature and pressure to ensure maximum yield.
Eigenschaften
CAS-Nummer |
13036-41-4 |
|---|---|
Produktname |
N-(Ethoxymethyl)acrylamide |
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
N-(ethoxymethyl)prop-2-enamide |
InChI |
InChI=1S/C6H11NO2/c1-3-6(8)7-5-9-4-2/h3H,1,4-5H2,2H3,(H,7,8) |
InChI-Schlüssel |
LSWADWIFYOAQRZ-UHFFFAOYSA-N |
SMILES |
CCOCNC(=O)C=C |
Kanonische SMILES |
CCOCNC(=O)C=C |
Andere CAS-Nummern |
13036-41-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



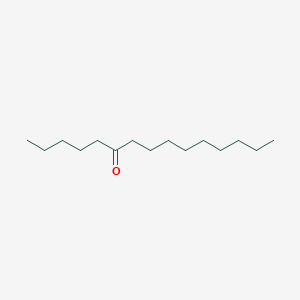
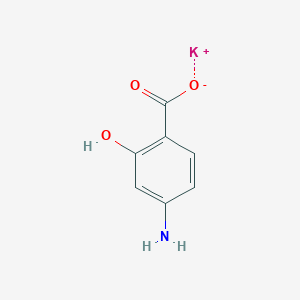
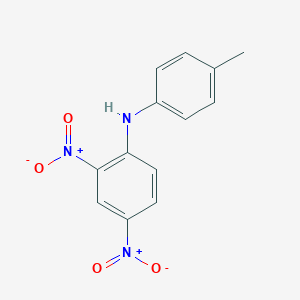
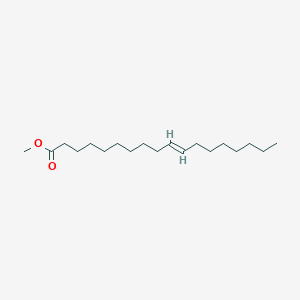
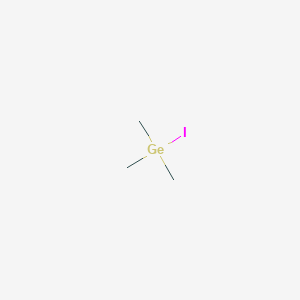
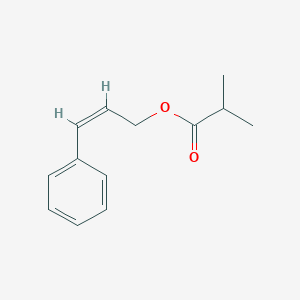
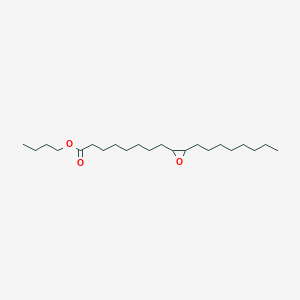
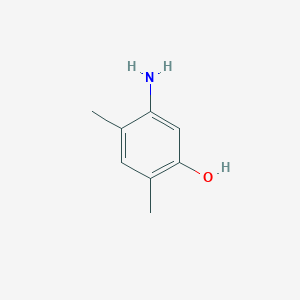
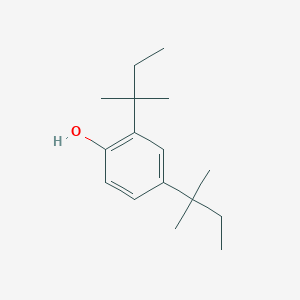
![4-Oxa-1-azaspiro[5.5]undecane](/img/structure/B85782.png)
